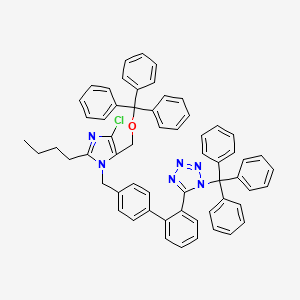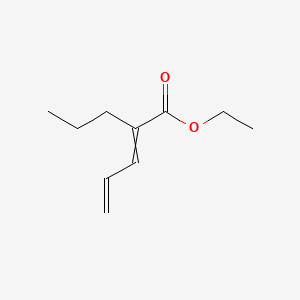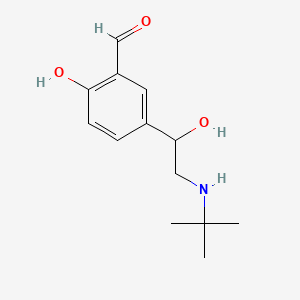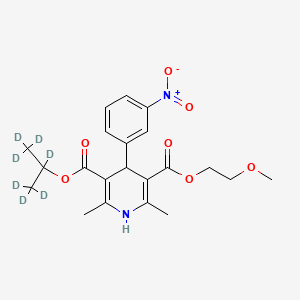
Nimodipine-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nimodipine-d7 is a labelled dihydropyridine calcium channel blocker . It is used as an internal standard for the quantification of nimodipine . It is selective for Cav1.2 over Cav1.3 channels . This compound is the deuterium labeled Nimodipine .
Synthesis Analysis
The synthesis of Nimodipine involves the cyclizing Michael addition . A study has shown that the solubility of nimodipine can be enhanced through the preparation of Soluplus® dispersions .
Molecular Structure Analysis
Nimodipine is a dihydropyridine that is 1,4-dihydropyridine which is substituted by methyl groups at positions 2 and 6, a (2-methoxyethoxy)carbonyl group at position 3, a m-nitrophenyl group at position 4, and an isopropoxycarbonyl group at position 5 .
Chemical Reactions Analysis
Nimodipine undergoes degradation through photolysis, acidic and alkaline hydrolysis . The drug follows a first-order reaction for both hydrolysis and photolysis in methanol, and zero-order for photolysis in acetonitrile and water .
Physical And Chemical Properties Analysis
Nimodipine is a second-generation 1,4-dihydropyridine calcium channel blocker . It is a fat-soluble drug that can cross the blood-brain barrier and act selectively at target neurons and blood vessels in the brain .
Scientific Research Applications
Nimodipine in Learning and Aging : Nimodipine has been found to facilitate associative learning in aging rabbits. It accelerates the acquisition of conditioned eye-blink responses in both young and aging rabbits without altering the amplitude of responses or causing nonspecific responding. This suggests its potential as a treatment for age-related learning deficits (Deyo, Straube, & Disterhoft, 1989).
Use in Central Nervous System Disorders : Nimodipine, a calcium channel antagonist with cerebrovasodilatory effects, binds to brain membranes and has shown potential in reducing neurological deficits without increasing intracranial pressure or brain edema in animal studies. It may also improve memory and restore sensorimotor function in aged rats (Scriabine, Schuurman, & Traber, 1989).
Neuroprotection in Neurodegenerative Diseases : Nimodipine has shown neuroprotective effects against inflammation-mediated degeneration of dopaminergic neurons, suggesting potential for treating neurodegenerative disorders like Parkinson's disease. It inhibits microglial activation and production of inflammatory mediators (Li et al., 2009).
Treatment of Cerebrovascular Disease : Nimodipine has been shown to dilate cerebral arterioles and increase cerebral blood flow, indicating potential in treating cerebrovascular disorders, especially in patients with subarachnoid hemorrhages due to sustained cerebral vasospasm (Langley & Sorkin, 1989).
Neuroprotective and Neuroregenerative Effects : In a model system of neuronal differentiation and neurite outgrowth, nimodipine showed neuroprotective and neuregenerative effects. It increased NGF-induced neurite outgrowth in PC12 cells, supporting its role in neuroprotection beyond vasodilatation (Bork et al., 2015).
Intracranial Drug Delivery System : Nimodipine has been investigated in animal models for its feasibility as an intracranial drug delivery system for treating vasospasm in subarachnoid hemorrhage. A biodegradable silica-based implant showed potential for this purpose (Koskimäki et al., 2015).
Pharmacokinetics and Plasma Adenosine Levels in Cerebral Ischemia : The pharmacokinetics of nimodipine and its effects on plasma adenosine levels in patients affected by cerebral ischemia were investigated, providing insights into its therapeutic mechanisms (Blardi et al., 2002).
Mechanism of Action
Target of Action
Nimodipine-d7, a deuterium-labeled variant of Nimodipine, primarily targets vascular smooth muscle cells . Its main target is the voltage-gated L-type calcium channels present in these cells . These channels play a crucial role in regulating the influx of calcium ions, which are essential for smooth muscle contraction .
Mode of Action
This compound acts by stabilizing the voltage-gated L-type calcium channels in their inactive conformation . This action inhibits the influx of calcium in smooth muscle cells, preventing calcium-dependent smooth muscle contraction and subsequent vasoconstriction . Compared to other calcium channel blocking agents, this compound exhibits greater effects on cerebral circulation than on peripheral circulation .
Biochemical Pathways
This compound affects the calcium ion signaling pathway, which is crucial for various cellular functions. By inhibiting calcium influx, it prevents the contraction of vascular smooth muscle cells, leading to vasodilation . Furthermore, it has been suggested that Nimodipine can regulate T cell response through the p38–MAPK pathway signaling .
Pharmacokinetics
Nimodipine, the non-deuterated form, is known to be extensively metabolized in the liver via the cyp3a4 enzyme and undergoes first-pass metabolism . It is excreted in urine and feces, and its elimination half-life is between 1 to 2 hours . The bioavailability of Nimodipine is increased in patients with cirrhosis, and its peak serum concentration is reached approximately 1 hour after administration .
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of calcium-dependent smooth muscle contraction, leading to vasodilation . This effect is particularly pronounced in cerebral circulation, which can improve neurological outcomes in certain conditions . In addition, Nimodipine has been found to have neuroprotective and neuroregenerative effects in certain model systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been observed that Nimodipine’s neuroprotective effect varies under different stress conditions. In a study, the cytotoxicity of ethanol and osmotic stress was significantly reduced with Nimodipine pretreatment, while it had no influence on hypoxia-induced cytotoxicity . This suggests that the cellular environment and specific stressors can impact the effectiveness of this compound.
Safety and Hazards
Future Directions
Research on the neuroprotective effects of nimodipine has shown that it can significantly reduce the incidence of a poor outcome, mortality, and CVS in patients with aSAH . Furthermore, it is strongly recommended that patients with aSAH, especially those younger than 50 years old, should use nimodipine as early as possible in order to achieve a better clinical outcome .
properties
IUPAC Name |
5-O-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) 3-O-(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12,19,22H,9-10H2,1-5H3/i1D3,2D3,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAGMCDKSXEBJQ-QLWPOVNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


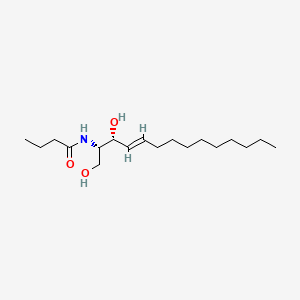
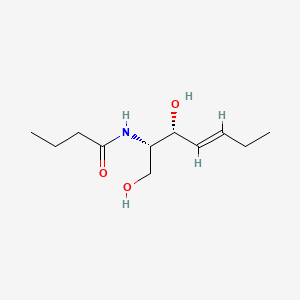
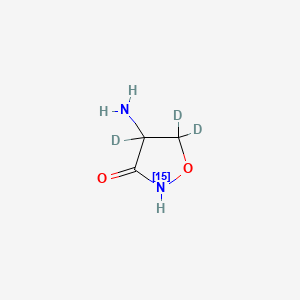
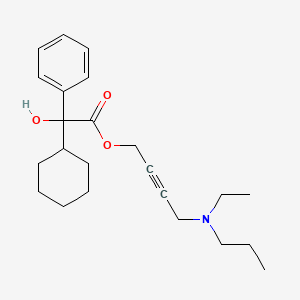
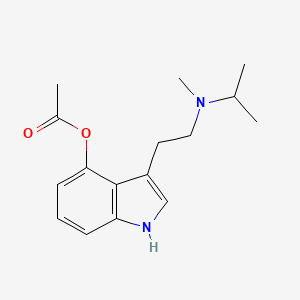
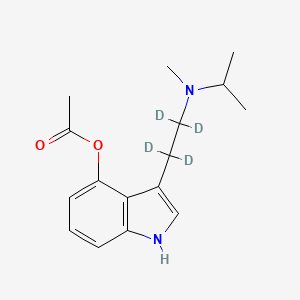


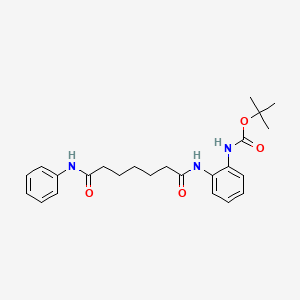
![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4](/img/structure/B565408.png)
